molecular formula C11H9NO5 B6248084 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione CAS No. 123944-81-0

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

Cat. No.: B6248084
CAS No.: 123944-81-0
M. Wt: 235.2
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Description

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione is an organic compound featuring a nitrophenyl group attached to an oxolane-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione typically involves the reaction of 4-nitrobenzyl bromide with oxolane-2,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Substituted oxolane derivatives with various functional groups.

Scientific Research Applications

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitrophenyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione involves its interaction with molecular targets through its nitrophenyl and oxolane groups. The nitrophenyl group can participate in electron transfer reactions, while the oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-nitrophenyl)methyl]oxirane-2,5-dione: Similar structure but with an oxirane ring instead of an oxolane ring.

    3-[(4-nitrophenyl)methyl]furan-2,5-dione: Contains a furan ring instead of an oxolane ring.

Uniqueness

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione is unique due to its combination of a nitrophenyl group and an oxolane ring, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrophenyl group enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.

Properties

CAS No.

123944-81-0

Molecular Formula

C11H9NO5

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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